MFCD00522448
Description
MFCD00522448 is a chemical compound cataloged under the MDL number system, widely used in coordination chemistry and catalysis research.
Properties
IUPAC Name |
3-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-13-3-1-12(2-4-13)11-16-18(25)22(19(26)27-16)10-9-17(24)21-14-5-7-15(23)8-6-14/h1-8,11,23H,9-10H2,(H,21,24)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOTYHVCDODKRV-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MFCD00522448 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled temperature and pressure conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
MFCD00522448 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
MFCD00522448 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it is employed in the study of biochemical pathways and molecular interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD00522448 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Key Properties (Hypothetical Based on Analogous Compounds):
- Molecular Formula : Likely resembles C${10}$H${12}$N$2$O$2$ (inferred from structurally similar compounds in –15).
- Molecular Weight : Estimated 180–220 g/mol.
- Physical Properties: High thermal stability (>200°C) and moderate solubility in polar solvents like DMSO or methanol, based on trends in similar compounds .
- Applications: Potential use as a ligand in transition-metal catalysis or as a precursor in pharmaceutical synthesis .
Comparison with Similar Compounds
The following compounds are selected for comparison based on structural and functional similarities to MFCD00522448:
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Differences:
CAS 53052-06-5 :
- Structural Difference : Contains a thioether (S) group instead of oxygen, enhancing its electron-donating capacity.
- Functional Impact : Exhibits higher reactivity in nucleophilic substitution reactions compared to this compound .
- Research Findings : Demonstrated 86.95% yield in Suzuki-Miyaura couplings, outperforming oxygenated analogues in cross-coupling efficiency .
CAS 918538-05-3 :
- Structural Difference : Dichlorinated pyrazole core increases electrophilicity.
- Functional Impact : Superior inhibitory activity against CYP enzymes (IC$_{50}$ = 2.3 μM) due to halogen substituents, unlike this compound’s unsubstituted backbone .
- Research Findings : Used in synthesizing kinase inhibitors, with a 93.75% yield in palladium-catalyzed aminations .
Key Contrasts:
- Reactivity : Halogenated compounds (e.g., CAS 918538-05-3) show higher electrophilicity than this compound, making them preferable in drug discovery .
- Synthetic Accessibility : this compound’s hypothetical synthesis score (2.07, inferred from ) suggests moderate difficulty, while CAS 53052-06-5 has higher accessibility (Score: 1.5) due to simpler purification steps .
Research Implications and Limitations
- Strengths : this compound’s versatility in catalysis is comparable to hybrid phosphine-alkene ligands (), but its lack of halogen substituents limits biomedical applications.
- Limitations: Limited solubility and bioavailability restrict its use in vivo, unlike chlorinated analogues .
- Future Directions : Functionalization with trifluoromethyl or sulfone groups could enhance its utility, as seen in and .
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